A Technical Guide to (r)-2-Methylazetidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to (r)-2-Methylazetidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Introduction: In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer improved physicochemical and pharmacokinetic properties is paramount. Among these, small, strained heterocycles have garnered significant attention. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif.[1][2] Its inherent ring strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, provides a unique balance of stability for handling and controlled reactivity for synthetic diversification.[1] Furthermore, the sp³-rich, three-dimensional character of the azetidine core is highly sought after in drug design to enhance properties such as aqueous solubility and metabolic stability while enabling precise vectoral exits from protein binding pockets.[2]
This guide focuses on a specific and highly functional derivative: (r)-2-Methylazetidine hydrochloride (CAS: 791614-71-6). The introduction of a chiral methyl group at the 2-position creates a stereocenter, allowing for stereospecific interactions with biological targets, a critical element in the development of selective therapeutics. As a hydrochloride salt, its utility is further enhanced through improved solubility and handling characteristics. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its chemical properties, synthesis, reactivity, and strategic application as a building block in pharmaceutical research.
Section 1: Core Chemical and Physical Properties
(r)-2-Methylazetidine hydrochloride is a chiral building block whose fundamental properties are crucial for its application in synthesis. The hydrochloride salt form ensures that the compound is a stable, crystalline solid at room temperature with enhanced aqueous solubility compared to its free base form.
Caption: 2D Structure of (r)-2-Methylazetidine Hydrochloride
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 791614-71-6 | [3] |
| Molecular Formula | C₄H₁₀ClN | [3][4] |
| Molecular Weight | 107.58 g/mol | [3][4] |
| IUPAC Name | (2R)-2-methylazetidine;hydrochloride | [3] |
| SMILES | C[C@@H]1CCN1.Cl | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Topological Polar Surface Area | 12.03 Ų | [4] |
| Rotatable Bond Count | 0 | [3] |
Section 2: Synthesis and Reactivity
The Influence of Ring Strain: A Duality of Stability and Reactivity
The chemical behavior of azetidines is fundamentally governed by their considerable ring strain, estimated at approximately 25.4 kcal/mol.[1] This value is critically positioned between the highly strained and reactive aziridines (~27.7 kcal/mol) and the largely strain-free, unreactive pyrrolidines (~5.4 kcal/mol).[1] This intermediate strain energy imparts a unique duality: the azetidine ring is stable enough for isolation, purification, and handling under standard laboratory conditions, yet it is sufficiently activated to undergo selective ring-opening reactions with appropriate nucleophiles, a feature that is highly valuable in synthetic chemistry.
Enantioselective Synthetic Strategies
The synthesis of enantiopure azetidines is crucial for their application in drug development. While numerous methods exist for constructing the azetidine core, including cycloadditions and ring contractions, a robust strategy for producing chiral derivatives like (r)-2-Methylazetidine involves the cyclization of chiral precursors.[1][5] A common and effective approach starts from an enantiopure diol, such as (S)-1,3-butanediol, to yield the corresponding (R)-azetidine.
The causality behind this strategy is the conversion of the hydroxyl groups into better leaving groups (e.g., tosylates or mesylates), followed by an intramolecular double displacement reaction with a primary amine.
Caption: General Enantioselective Synthesis Workflow
Key Reactions for Drug Discovery
Once obtained, (r)-2-Methylazetidine hydrochloride is primarily used as a nucleophilic building block. Before its use in most coupling reactions, the hydrochloride salt must be neutralized in situ with a suitable non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free secondary amine. The lone pair on the nitrogen atom is the primary site of reactivity.
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N-Acylation: The reaction with carboxylic acids (using coupling agents like HATU or EDC), acid chlorides, or sulfonyl chlorides is one of the most common applications. This reaction forms a stable amide or sulfonamide bond, seamlessly integrating the azetidine motif into a larger molecule.
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N-Alkylation/Arylation: The secondary amine can be functionalized via reductive amination with aldehydes or ketones, or through direct alkylation with alkyl halides. It can also participate in transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form N-aryl azetidines.
Section 3: Application in Medicinal Chemistry and Drug Development
The strategic incorporation of the (r)-2-methylazetidine moiety into a drug candidate is a decision driven by the desire to optimize multiple molecular properties simultaneously.
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Metabolic Stability: The azetidine ring, particularly when N-substituted, is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) than more flexible or electronically different acyclic amines or larger rings.
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Aqueous Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor. When protonated, it imparts a positive charge, significantly enhancing the aqueous solubility of the parent molecule, a critical factor for oral bioavailability.
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Three-Dimensionality and Vectorial Exit: In an era where "flatland" molecules (rich in sp² centers) are often associated with promiscuity and poor properties, the sp³-rich, rigid structure of the azetidine ring is highly advantageous.[2] It introduces a well-defined three-dimensional shape and provides a clear directional vector for substituents to exit the binding site of a protein and interact with solvent or adjacent sub-pockets.
-
Stereospecific Interactions: The fixed (R)-stereochemistry of the methyl group allows for precise and specific interactions within a chiral binding pocket, which can be the key to unlocking potency and selectivity for a given biological target.
The value of the azetidine scaffold is validated by its presence in several FDA-approved drugs, including the kinase inhibitor Baricitinib and the MEK inhibitor Cobimetinib , where the ring is used to enhance pharmacokinetics and receptor selectivity.[2]
Section 4: Safety, Handling, and Storage
As a laboratory chemical, (r)-2-Methylazetidine hydrochloride requires careful handling to ensure user safety. The compound is classified as a warning-level hazard.[4]
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[4]H315: Causes skin irritation.[3][4]H319: Causes serious eye irritation.[3][4]H335: May cause respiratory irritation.[3][4] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.
-
Ingestion: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.[4]
-
For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture absorption, as the compound is hygroscopic.[4]
Section 5: Exemplary Experimental Protocol: N-Acylation with a Carboxylic Acid
This protocol describes a standard, self-validating procedure for coupling (r)-2-Methylazetidine hydrochloride with a generic carboxylic acid using a common peptide coupling agent.
Objective: To synthesize N-acyl-(r)-2-methylazetidine.
Materials:
-
(r)-2-Methylazetidine hydrochloride (1.0 eq)
-
Carboxylic acid (R-COOH) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir the solution at room temperature for 10 minutes. This pre-activation step forms the active ester.
-
Amine Preparation: In a separate flask, suspend (r)-2-Methylazetidine hydrochloride (1.0 eq) in anhydrous DMF.
-
Neutralization and Coupling: To the suspension of the azetidine salt, add DIPEA (3.0 eq) and stir for 5 minutes to liberate the free amine. Transfer this solution via cannula to the flask containing the pre-activated carboxylic acid.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acyl-(r)-2-methylazetidine.
Conclusion
(r)-2-Methylazetidine hydrochloride is more than just a simple chemical; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its unique combination of a strained, sp³-rich core, a defined stereocenter, and favorable salt properties makes it an invaluable tool for medicinal chemists. By enabling the creation of molecules with enhanced solubility, metabolic stability, and three-dimensional complexity, it facilitates the exploration of chemical space and the development of selective, next-generation therapeutics. Understanding its core properties, synthesis, and reactivity is essential for any researcher aiming to leverage its full potential in the laboratory.
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